DOG-IM4 LNPs Exhibit Prolonged Intramuscular Residence and Delayed Lymph Node Trafficking Relative to MC3 LNPs
DOG-IM4 LNP-formulated mRNA persists at the intramuscular injection site, whereas MC3 LNP-formulated mRNA undergoes rapid drainage to the popliteal and iliac lymph nodes. In a direct head-to-head in vivo imaging study in mice, AF647-labeled mRNA encapsulated in DOG-IM4 LNPs showed significantly prolonged fluorescence signal at the injection site over seven days, while MC3 LNP-encapsulated mRNA migrated to draining lymph nodes within hours post-injection [1]. The smaller mean hydrodynamic diameter of MC3 LNPs (114 nm) compared to DOG-IM4 LNPs (184 nm) likely contributes to the differential trafficking kinetics, with MC3 LNPs reaching draining lymph nodes within approximately 6 hours versus sustained local retention for DOG-IM4 LNPs [2]. At 24 hours post-injection, 3D fluorescence tomography confirmed distinct biodistribution patterns between the two formulations [1].
| Evidence Dimension | Intramuscular residence time and lymphatic trafficking kinetics |
|---|---|
| Target Compound Data | DOG-IM4 LNP: sustained local persistence at injection site over 7 days; 184 nm mean particle size |
| Comparator Or Baseline | MC3 (DLin-MC3-DMA) LNP: rapid migration to draining lymph nodes within ~6 hours; 114 nm mean particle size |
| Quantified Difference | ~61% larger particle size (184 nm vs 114 nm); prolonged local retention vs rapid lymphatic drainage |
| Conditions | AF647-labeled mRNA-HA encapsulated in LNPs; intramuscular injection in BALB/c mice; IVIS fluorescence imaging and 3D transillumination fluorescence tomography; n=8 per group; ANOVA with two-tailed p<0.0001 |
Why This Matters
Prolonged local retention may influence antigen expression kinetics and the quality of the ensuing immune response, which is a critical selection criterion for vaccine developers optimizing protective immunity versus speed of antigen presentation.
- [1] Ripoll M, Martinon F, Chapon C, et al. Distinct dynamics of mRNA LNPs in mice and nonhuman primates revealed by in vivo imaging. npj Vaccines. 2024;9:113. View Source
- [2] Guo M. LNP formulation for MC3 and DOG-IM4. LinkedIn post. 2024. View Source
